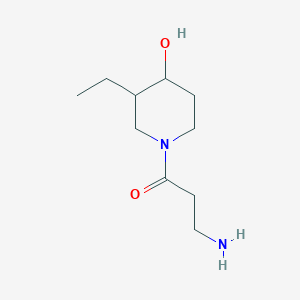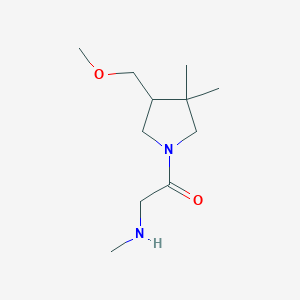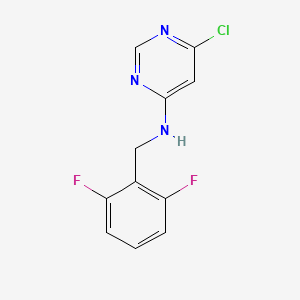
6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-Chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine (6-Cl-DP) is a small molecule that has recently been investigated for its potential applications in scientific research. 6-Cl-DP has shown promise as a therapeutic agent, with its ability to interact with various biochemical and physiological processes. In addition, 6-Cl-DP has been studied as a tool for laboratory experiments, due to its ability to be easily synthesized and its relative stability.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Structure-Activity Relationships 6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine, as part of the pyrimidine derivatives, has been the subject of significant research due to its various pharmacological effects. These compounds are known for their versatility in synthesis and potential in drug design, particularly due to their anti-inflammatory properties. The structure-activity relationships (SARs) of these compounds are of particular interest, guiding the synthesis of novel pyrimidine analogs with enhanced activities and minimized toxicity (Rashid et al., 2021).
Pharmacological Applications Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, making them a promising scaffold for new biologically active compounds. Their wide-ranging activities include antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic effects. The analysis of pyrimidine structures in active drugs, and their structure-activity relationships, enables the search and design of compounds with desired pharmacological activities (Chiriapkin, 2022).
Medicinal Chemistry and Therapeutic Potential In medicinal chemistry, pyrimidine derivatives are recognized for their role in synthesizing practicability and non-toxic nature. Their applications in the field of anti-Alzheimer's drugs have been explored, focusing on restraining adverse effects and improving neurological disorders treatment. The development and research in this domain continue to provide insights for medicinal chemists and researchers, opening avenues for novel therapeutic agents (Das et al., 2021).
Environmental and Safety Applications
PFAS Removal and Water Treatment Research has indicated that amine-containing sorbents, like this compound, show potential in the removal of persistent and toxic substances such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design and application of amine-containing sorbents in municipal water and wastewater treatment have been a focus, considering the serious health risks posed by PFAS and their challenging removal due to their persistence and mobility (Ateia et al., 2019).
Mécanisme D'action
Mode of Action
6-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal function of the mitochondria, leading to the death of the organism, making it an effective fungicide .
Pharmacokinetics
Like other pyrimidinamine derivatives, it is expected to have good bioavailability and distribution within the organism due to its small size and polar nature .
Result of Action
The result of the action of this compound is the death of the organism it targets . By inhibiting mitochondrial complex I, it disrupts cellular respiration, leading to a lack of energy production and eventually cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect mitochondrial function could potentially impact its efficacy . .
Propriétés
IUPAC Name |
6-chloro-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-10-4-11(17-6-16-10)15-5-7-8(13)2-1-3-9(7)14/h1-4,6H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVAHPOVXCHFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=CC(=NC=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



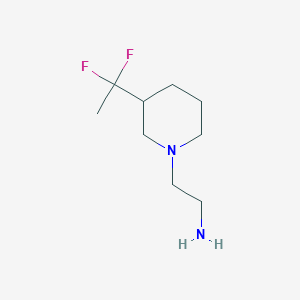
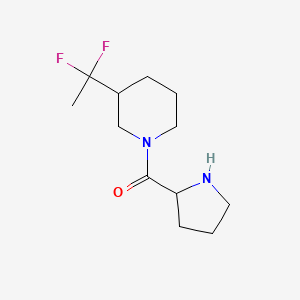
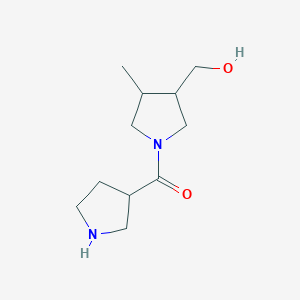
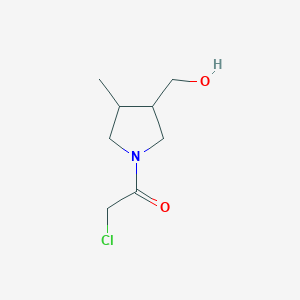
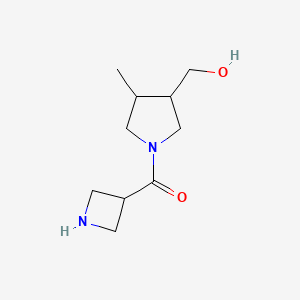
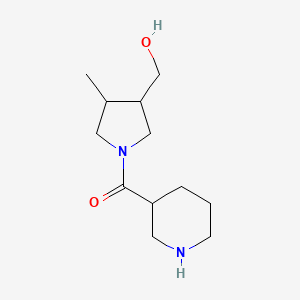
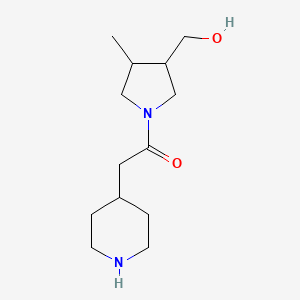
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481324.png)
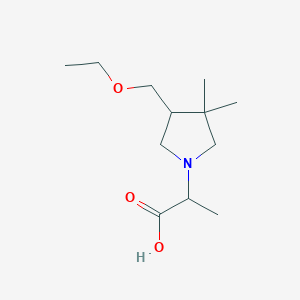
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481330.png)
